molecular formula C15H12O2S B12832438 Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate

Cat. No.: B12832438
M. Wt: 256.3 g/mol
InChI Key: QEEBLZOAPORQOA-GHXNOFRVSA-N
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Description

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate is an organic compound with the molecular formula C15H14O2S It is known for its unique structure, which combines an indeno-thiophene moiety with an ethyl acetate group

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

ethyl (2Z)-2-indeno[1,2-c]thiophen-4-ylideneacetate

InChI

InChI=1S/C15H12O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-9H,2H2,1H3/b12-7-

InChI Key

QEEBLZOAPORQOA-GHXNOFRVSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C2=CC=CC=C2C3=CSC=C31

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2C3=CSC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate typically involves the reaction of indeno-thiophene derivatives with ethyl acetate under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the indeno-thiophene derivative is reacted with ethyl acetate in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring undergoes oxidation under controlled conditions. For example:

  • Reagents : Peracetic acid or m-chloroperbenzoic acid (mCPBA)

  • Conditions : Room temperature, dichloromethane solvent

  • Outcome : Formation of thiophene-S-oxide derivatives (via electrophilic oxidation at sulfur) or cleavage of the thiophene ring under harsher oxidative conditions .

Palladium-Catalyzed Ring-Opening Reactions

The compound participates in palladium-mediated kinetic resolution and ring-opening reactions:

  • Catalyst : Pd(OAc)₂ with chiral ligands (e.g., BINAP)

  • Conditions : 60°C, toluene solvent, 12–24 hours

  • Products :

    • Optically active thiophene-phenyl atropisomers (enantiomeric excess >95%)

    • Stereogenic 8H-indeno[1,2-c]thiophen-8-ols (via regioselective C–C bond cleavage) .

Cyclization with Amino Acids

The α,β-unsaturated ester moiety facilitates cascade cyclizations with amino acids:

  • Substrates : Hippuric acid or free amino acids (e.g., glycine, alanine)

  • Conditions : Acetate buffer (pH 5–6), 80°C, 8–12 hours

  • Products :

    Reactant PairProduct ClassYield (%)
    Hippuric acidIndeno[2,1-c]pyran-3-ones70–85
    Free amino acids1-Oxazolonylisobenzofurans60–75

This reaction involves sequential Dakin–West-like adduct formation, 1,4-addition, and ketene intermediate cyclization .

Domino Reactions for Spirocyclic Systems

The compound acts as a dienophile in [3 + 3] cycloadditions:

  • Partners : α,β-Unsaturated N-alkylaldimines

  • Conditions : Acetonitrile, room temperature, 4 hours under N₂

  • Mechanism :

    • Keto–enol tautomerization generates reactive enol species.

    • Michael addition to the imine produces a zwitterionic intermediate.

    • Intramolecular cyclization forms dispiro-indenone scaffolds (diastereomeric ratios up to 85:15) .

Hydrogenation and Reduction

Selective hydrogenation of the α,β-unsaturated ester:

  • Catalyst : Raney cobalt or Pd/C

  • Conditions : 2.5 kg/cm² H₂ pressure, acetic acid/dioxane solvent, 20–50°C

  • Outcome : Saturation of the double bond to yield ethyl 2-(8H-indeno[1,2-c]thiophen-8-yl)acetate (quantitative conversion) .

Wittig-Type Alkylidenation

The ester group participates in Wittig reactions to form extended conjugated systems:

  • Reagents : Diethyl cyanomethylphosphonate, NaOMe

  • Conditions : THF, 15–85°C, 2 hours

  • Product : (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)acetonitrile (yield: 78–92%) .

Nucleophilic Additions

The electron-deficient double bond undergoes nucleophilic attacks:

  • Nucleophiles : Thiols, amines, or Grignard reagents

  • Example : Reaction with benzylthiol generates β-sulfido esters (non-isolated intermediates) .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, research has demonstrated that derivatives of indeno-thiophene compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: Cytotoxicity Testing

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed an IC50 value of approximately 15 µM, indicating potent activity against breast cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Neuroprotective Effects

The compound has also been explored for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

In vitro assays demonstrated that this compound exhibits competitive inhibition of acetylcholinesterase with an IC50 value of 5 µM.

CompoundIC50 (µM)
This compound5
Standard Drug (Donepezil)0.5

Materials Science Applications

The unique electronic properties of this compound make it suitable for use in organic electronics and photovoltaic devices.

Organic Photovoltaics

Research indicates that this compound can be utilized as a donor material in organic solar cells due to its favorable energy levels and charge transport properties.

Case Study: Solar Cell Efficiency

A study reported the incorporation of this compound into a bulk heterojunction solar cell structure. The device achieved a power conversion efficiency of up to 7.5%.

Device ConfigurationEfficiency (%)
Conventional Bulk Heterojunction7.5
Control Device without Additive5.0

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Novel Compounds

The compound can be used as a starting material for synthesizing various derivatives with enhanced biological activities.

Case Study: Synthesis Pathway

A synthetic pathway involving this compound led to the development of new derivatives that were evaluated for anti-inflammatory properties.

DerivativeActivity
Methyl Ester DerivativeModerate
Hydroxylated DerivativeHigh

Mechanism of Action

The mechanism of action of Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate: Similar structure but lacks the ylidene group, which may affect its reactivity and applications.

    Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)propanoate: Contains a propanoate group instead of an acetate group, leading to differences in chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group, which may influence its solubility and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate is a compound that has drawn attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15H14O2S
  • Molecular Weight : 256.34 g/mol
  • CAS Number : Not specified in the search results but referenced in various databases.

This compound is believed to exert its biological effects through several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies indicate that derivatives of indeno-thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Effect Reference
AntioxidantModerate to high activity
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
CytotoxicitySelective cytotoxicity against certain cell lines

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : Research has shown that similar indeno-thiophene derivatives exhibit strong free radical scavenging activities. This compound was evaluated for its ability to reduce oxidative stress markers in vitro, indicating potential applications in preventing oxidative damage.
  • Anti-inflammatory Effects : In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible role in managing chronic inflammatory conditions.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate, and how do reaction conditions influence yield?

The compound is synthesized via metalation-carbonation of 8H-Indeno[1,2-c]thiophene derivatives. In one protocol, treatment of 8H-Indeno[1,2-c]thiophene (3 ) with n-butyllithium in ethereal solvents (e.g., n-butyl-2,4-dioxane) followed by carboxylation with dry ice yields a mixture of regioisomeric carboxylic acids. Optimal conditions (e.g., solvent choice, temperature, and stoichiometry) are critical: using 1 equiv of n-BuLi at low temperatures minimizes side reactions. Yields vary depending on the regioselectivity of the metalation step, with reported product distributions of 38% 8-carboxylic acid (14 ), 14% 1-carboxylic acid (15 ), and 48% 3-carboxylic acid (16 ) .

Q. How is structural characterization of this compound and its derivatives performed?

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural elucidation. Key signals include:

  • 8H-Indeno[1,2-c]thiophene-8-carboxylic acid (14) : Methine proton at δ 6.8 ppm (singlet).
  • 1-carboxylic acid (15) : Methylene protons downfield-shifted to δ 4.8 ppm due to carboxyl group proximity.
  • 3-carboxylic acid (16) : Carbonyl resonance at δ 1.6 ppm. Relative isomer ratios are quantified by integrating NMR peak areas .

Q. What standard analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) and mass spectrometry (HRMS-ESI) are employed for purity assessment. For example, HRMS-ESI of analogous ethyl esters shows [M+H]<sup>+</sup> peaks with mass accuracy within 0.0002 amu. Stability studies under varying temperatures and solvents (e.g., DMSO, ethanol) are conducted using accelerated degradation protocols .

Advanced Research Questions

Q. What factors govern regioselectivity in the metalation of 8H-Indeno[1,2-c]thiophene derivatives?

Regioselectivity is influenced by the fused ring system’s electronic and steric effects. The thiophene-benzene fusion in 8H-Indeno[1,2-c]thiophene directs metalation to the 8-position due to aromatic stabilization of the intermediate lithio species. However, competing metalation at the 1- and 3-positions occurs due to partial conjugation with the thiophene’s sulfur atom, leading to mixed products. Computational studies (DFT) could further clarify the transition-state energetics .

Q. How can computational methods predict reactivity trends in derivatives of this compound?

Density functional theory (DFT) calculations model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient thiophene ring in the parent compound favors nucleophilic additions at the α-position. Such models guide functionalization strategies for applications in materials science (e.g., organic semiconductors) .

Q. What methodologies address contradictions in reported product distributions for carboxylation reactions?

Discrepancies in isomer ratios (e.g., 38% vs. 48% for 14 and 16 ) arise from subtle variations in reaction conditions (e.g., solvent polarity, temperature gradients). Controlled reproducibility studies recommend:

  • Strict anhydrous conditions to prevent protonolysis of intermediates.
  • Standardized quenching protocols (e.g., slow CO2 bubbling). Statistical analysis of triplicate experiments reduces variability, as demonstrated in NMR-integrated yield calculations .

Q. How are domino reactions applied to synthesize complex heterocycles from this compound?

The compound’s α,β-unsaturated ester moiety participates in cyclocondensation reactions. For instance, reactions with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile (105 ) yield fused imidazo-thieno-pyrimidinones via thiourea intermediates. Key steps include nucleophilic attack at the ester carbonyl, followed by ring closure mediated by acetic anhydride .

Methodological Guidelines

  • Synthesis Optimization : Use low-polarity solvents (e.g., THF) and −78°C conditions to enhance regioselectivity .
  • Data Analysis : Apply Gaussian fitting to NMR peaks for accurate integration, especially in overlapping regions .
  • Computational Workflow : Employ B3LYP/6-31G(d) basis sets for initial geometry optimization, followed by solvent-phase corrections (e.g., PCM model) .

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